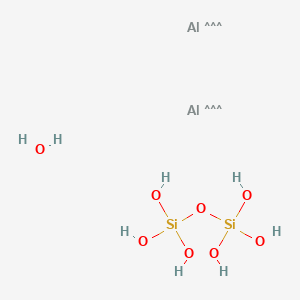
HALLOYSITE
概要
説明
Halloysite is a naturally occurring aluminosilicate clay mineral belonging to the kaolin group. It is recognized for its distinctive tubular morphology and has the empirical formula Al₂Si₂O₅(OH)₄. This compound typically forms through the hydrothermal alteration of alumino-silicate minerals and is often found in association with other clay minerals such as kaolinite, montmorillonite, and illite . It was first described in 1826 and named after the Belgian geologist Omalius d’Halloy .
準備方法
Synthetic Routes and Reaction Conditions: Halloysite nanotubes can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and chemical vapor deposition. The hydrothermal method involves the reaction of aluminum and silicon sources under high temperature and pressure conditions, typically in the presence of water. This method mimics natural formation processes and results in high-purity this compound .
Industrial Production Methods: Industrial production of this compound involves mining, crushing, purification, and separation processes. The extracted material is subjected to physical and chemical treatments to remove impurities and enhance its properties. Techniques such as centrifugation, sedimentation, and filtration are commonly used to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Halloysite undergoes various chemical reactions, including adsorption, ion exchange, and intercalation. It can adsorb organic and inorganic molecules due to its high surface area and unique tubular structure .
Common Reagents and Conditions:
Adsorption: this compound can adsorb dyes, heavy metals, and organic pollutants from aqueous solutions. Common reagents include methylene blue, lead ions, and phenol.
Ion Exchange: this compound can exchange cations such as sodium, potassium, and calcium with other ions in solution.
Intercalation: Small organic molecules and cationic salts can be intercalated into the interlayer spaces of this compound.
Major Products Formed: The major products formed from these reactions include this compound-organic composites, this compound-metal complexes, and intercalated this compound structures .
科学的研究の応用
Halloysite has a wide range of scientific research applications due to its unique properties:
Chemistry: this compound is used as a catalyst support and in the synthesis of nanocomposites.
Biology: this compound is used in drug delivery systems due to its biocompatibility and ability to encapsulate drugs.
Medicine: this compound is explored for use in wound healing, tissue engineering, and as a carrier for anticancer drugs.
Industry: this compound is used in the manufacture of ceramics, paints, and paper.
作用機序
Halloysite exerts its effects through adsorption, ion exchange, and intercalation mechanisms. Its high surface area and tubular structure allow it to adsorb a wide range of molecules, including pollutants, drugs, and metal ions. The inner and outer surfaces of this compound have different chemical properties, with the inner surface being rich in aluminum hydroxide and the outer surface in silicon dioxide. This difference in surface chemistry enables selective adsorption and interaction with various molecules .
類似化合物との比較
Halloysite is often compared with other clay minerals such as kaolinite, montmorillonite, and illite:
Kaolinite: Both this compound and kaolinite belong to the kaolin group and have similar chemical compositions.
Montmorillonite: Montmorillonite has a higher cation exchange capacity and swelling properties compared to this compound.
Illite: Illite has a higher potassium content and different layer spacing compared to this compound.
This compound’s uniqueness lies in its tubular structure, high surface area, and biocompatibility, making it a versatile material for various scientific and industrial applications.
特性
InChI |
InChI=1S/2Al.H6O7Si2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;1-6H;1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTYUNKZVDYXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O[Si](O)(O)O[Si](O)(O)O.[Al].[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H8O8Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White to gray or brown solid, Crystalline ... an elongated mineral that occurs in a hydrated and a dehydrated form ... the hydrated form consists of curved sheets of kaolin unit layers, Can exist as spheres, tubular elongates, or plygonal tubes ... particle morphology can have significant effects on ceramic forming systems | |
CAS No. |
12068-50-7, 12298-43-0 | |
| Record name | Halloysite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Halloysite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)











